(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BCl2FO2. It is a solid at room temperature and is used primarily in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-fluoro-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), solvents (e.g., DMF, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The primary mechanism of action for (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid in the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation with the aryl or vinyl halide. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Methylphenylboronic acid
Comparison: (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is unique due to the presence of multiple substituents (chlorine, fluorine, and methyl groups) on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of highly functionalized biaryl compounds .
Properties
IUPAC Name |
(4,5-dichloro-2-fluoro-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl2FO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKACDHTBGHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.